molecular formula C11H17N5O4 B2992119 8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333769-10-1

8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2992119
CAS RN: 333769-10-1
M. Wt: 283.288
InChI Key: PVBSMYNGKNOSFD-UHFFFAOYSA-N
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Description

8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring alkaloid found in tea leaves and cocoa beans. It is a xanthine derivative and is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline acts as a bronchodilator by relaxing the smooth muscles of the airways, thereby increasing the airflow to the lungs.

Scientific Research Applications

Chemical Transformations and Mechanistic Insights

One study delved into the transformation mechanisms of 8-oxoguanine to other derivatives through density functional theory. It explored three pathways for the formation of related compounds, highlighting the importance of such transformations in biological contexts and chemical synthesis (Munk, Burrows, & Schlegel, 2008).

Synthesis of Novel Compounds

Research on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the versatility of purine derivatives in creating new chemical entities. This study underscores the potential of these compounds for further pharmaceutical and chemical research (Simo, Rybár, & Alföldi, 1998).

Biological Activity and Drug Design

The exploration of purine derivatives for their biological activities, such as antitumor and antimicrobial effects, signifies the potential of these compounds in drug discovery. For instance, novel heterocycles related to purine bases were synthesized, showing activity against leukemia and potential for vascular relaxing effects (Ueda et al., 1987).

Molecular Structure Analysis

Studies on the molecular structure, such as the analysis of 8-benzylamino derivatives, provide insights into the geometry and conformation of purine systems. These insights are crucial for understanding the interaction of purine derivatives with biological molecules and their potential therapeutic applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

properties

IUPAC Name

8-(2-hydroxyethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4/c1-15-8-7(9(18)14-11(15)19)16(4-6-20-2)10(13-8)12-3-5-17/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBSMYNGKNOSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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